molecular formula C18H15N3O B2869474 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031654-10-0

8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2869474
CAS RN: 1031654-10-0
M. Wt: 289.338
InChI Key: FUNUVFGVNYHOFI-UHFFFAOYSA-N
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Description

“8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the quinoline family . Quinolines are a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . They are known for their wide range of biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

  • Studies have found that pyrazoloquinoline derivatives exhibit significant inhibitory activity on bacterial serine/threonine protein kinases, indicating potential for antibacterial and antimycobacterial applications. This includes the inhibition of resistance to antibiotics in certain bacterial strains, suggesting a promising approach for enhancing antibiotic efficacy (Lapa et al., 2013).

Antimicrobial Agents

  • Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess potent antimicrobial properties, indicating the utility of pyrazoloquinoline derivatives in developing new antimicrobial agents. The structural modifications on the quinoline moiety significantly influence their biological activities, offering a pathway to tailor these compounds for specific antimicrobial applications (Holla et al., 2006).

Molecular and Supramolecular Structures

  • The substitution effects on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines have been explored, providing insights into the molecular design for specific material science applications, including organic electronics and photonics. This research demonstrates how minor structural changes can significantly impact the material's physical properties and interactions (Portilla et al., 2005).

Synthesis and Characterization of Novel Derivatives

  • A variety of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized, displaying a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the compound's potential as a versatile scaffold for developing new antimicrobial agents (El-Gamal et al., 2016).

properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-11-3-5-12(6-4-11)17-15-10-19-16-8-7-13(22-2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNUVFGVNYHOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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